![molecular formula C21H24O2 B11968048 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone CAS No. 68114-85-2](/img/structure/B11968048.png)
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone is an organic compound with the molecular formula C21H24O2 It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a pentyl chain and an acetylphenyl group
Métodos De Preparación
The synthesis of 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve the optimization of reaction conditions to scale up the synthesis while maintaining the quality of the compound. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme-substrate interactions and receptor binding studies.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or analgesic properties.
Industry: In industrial settings, the compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone can be compared with other similar compounds, such as:
Acetophenone: A simpler compound with a similar ethanone group attached to a phenyl ring, but lacking the pentyl chain and additional acetylphenyl group.
Benzophenone: Another related compound with two phenyl rings attached to a central carbonyl group, differing in its structural arrangement and reactivity.
4-Acetylbiphenyl: A compound with two phenyl rings connected by a single bond, with an acetyl group attached to one of the rings.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
68114-85-2 |
|---|---|
Fórmula molecular |
C21H24O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-[4-[5-(4-acetylphenyl)pentyl]phenyl]ethanone |
InChI |
InChI=1S/C21H24O2/c1-16(22)20-12-8-18(9-13-20)6-4-3-5-7-19-10-14-21(15-11-19)17(2)23/h8-15H,3-7H2,1-2H3 |
Clave InChI |
FIERTOBUROGWLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


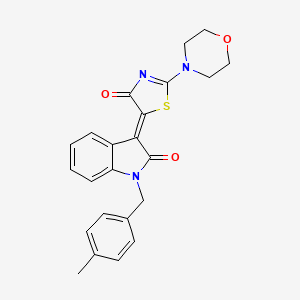
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

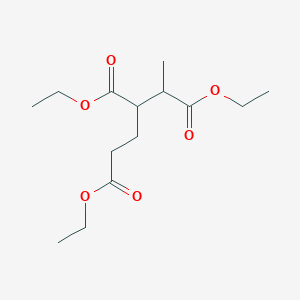
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
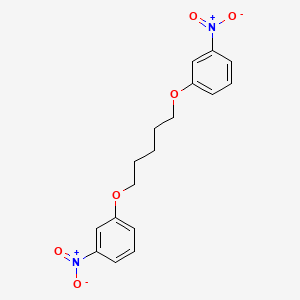
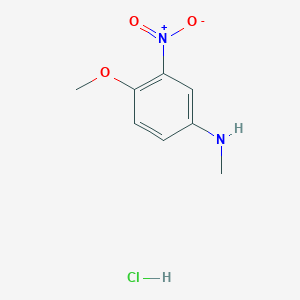
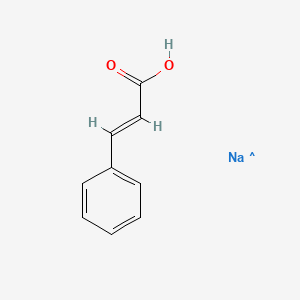
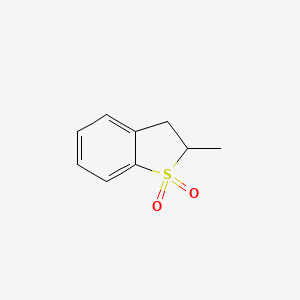
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
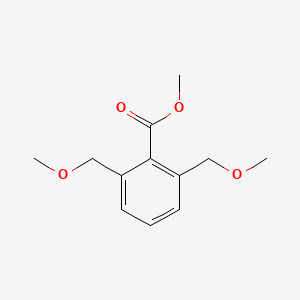

![Acetamide, N-[2-(decyloxy)phenyl]-](/img/structure/B11968045.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968053.png)
